1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of methyl hydrazine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine hydrochloride in ethanol, followed by heating and subsequent work-up .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and regioselective approaches. For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride has been scaled to provide access to the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- Trifluoromethylated indoles
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C4H4F3N3 |
---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C4H4F3N3/c1-10-2-8-3(9-10)4(5,6)7/h2H,1H3 |
InChI Key |
CEOYDGYPQSLYFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(F)(F)F |
Origin of Product |
United States |
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